Butyl glycinate

説明

Historical Context and Significance of Glycine (B1666218) Ester Derivatives in Chemical Synthesis

Glycine, first isolated in 1820, is the simplest of the proteinogenic amino acids. chemicalbook.com Its incorporation into more complex molecules, particularly peptides, presented a significant challenge for early organic chemists. The primary difficulty in peptide synthesis is the need for controlled amide bond formation without racemization, which requires the selective protection of functional groups. nih.gov Nature utilizes 19 chiral α-amino acids (and achiral glycine) to build proteins, and uncontrolled reactions can quickly lead to a complex mixture of diastereoisomers. nih.gov

This necessity drove the development of "protecting groups," temporary modifications to functional groups that prevent them from participating in unwanted side reactions. nbinno.com For the synthesis of peptides, both the amino group and the carboxylic acid group of an amino acid must be selectively protected and deprotected. The development of amino acid esters was a critical step in protecting the carboxyl group.

Early strategies often involved benzyl (B1604629) or substituted benzyl groups for side-chain protection, a method known as the Boc/benzyl strategy, where the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. nih.gov An alternative and widely used method is the Fmoc/t-butyl strategy, which employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the N-terminus and acid-labile groups like tert-butyl for the C-terminus or side chains. nih.gov The introduction of the tert-butyl ester provided a valuable tool for chemists, as it is stable under many reaction conditions but can be easily removed with acids like trifluoroacetic acid (TFA), often without affecting other sensitive parts of the molecule. nih.govorgsyn.org

Overview of tert-Butyl Glycinate (B8599266) as a Key Building Block in Academia

Tert-butyl glycinate is a highly valued intermediate in organic synthesis, primarily because the tert-butyl ester serves as an effective protecting group for the carboxylic acid functionality of glycine. nbinno.com This protection is crucial in multi-step syntheses, preventing the carboxyl group from engaging in unintended reactions. nbinno.com The compound is typically available as a free base (a liquid) or as a more stable hydrochloride salt (a white crystalline powder). nbinno.comsigmaaldrich.com

The utility of the tert-butyl group stems from its specific chemical properties. It is bulky, which can provide steric hindrance, but its most important feature is its lability under acidic conditions. orgsyn.org This allows for selective deprotection, a cornerstone of modern synthetic strategy known as orthogonal protection. A chemist can use a tert-butyl ester alongside other protecting groups (like the base-labile Fmoc group) and remove each one selectively without disturbing the other. nih.gov In peptide synthesis, for example, tert-butyl glycinate provides a glycine unit with its carboxyl function masked, allowing the free amino group to form a peptide bond with another activated amino acid.

Table 1: Physicochemical Properties of tert-Butyl Glycinate

| Property | Value |

|---|---|

| CAS Number | 6456-74-2 |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Boiling Point | 29-31 °C / 3 hPa |

| Density | 0.96 g/cm³ at 20 °C |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Several synthetic routes to tert-butyl glycinate have been developed. Early methods involved the acid-catalyzed addition of N-benzyloxycarbonylglycine to isobutene, followed by a hydrogenation step to remove the benzyloxycarbonyl group. orgsyn.org Other approaches start from tert-butyl chloroacetate (B1199739) or tert-butyl bromoacetate (B1195939). orgsyn.orgresearchgate.net A direct and efficient method involves the acid-catalyzed transesterification of glycine with tert-butyl acetate (B1210297). Industrial production techniques have also been developed, reacting tert-butyl chloroacetate with an ammonification agent like liquefied ammonia (B1221849). google.com

Scope and Research Trajectories of tert-Butyl Glycinate Studies

The primary and most well-established application of tert-butyl glycinate is as a fundamental building block in peptide synthesis. nbinno.com It allows for the controlled, stepwise addition of glycine residues into a growing peptide chain, which is essential for creating peptides with a precise sequence and function for therapeutic or research purposes. nbinno.com

Beyond traditional peptide synthesis, research has expanded into the creation of peptidomimetics , which are molecules that mimic the structure and function of natural peptides but often have improved stability or bioavailability. mdpi.com Tert-butyl glycinate is used to introduce protected glycine fragments into these novel scaffolds. nbinno.commdpi.com For instance, it has been used in the synthesis of γ-turn peptidomimetics and constrained immunogens. google.com

A significant area of modern research involves the use of tert-butyl glycinate in asymmetric synthesis to produce unnatural α-amino acids. This is often achieved through metal-catalyzed cross-coupling reactions. nih.gov For example, Schiff bases derived from tert-butyl glycinate can be alkylated in the presence of a chiral catalyst to produce enantioenriched amino acids. iu.eduresearchgate.netresearchgate.net These reactions are a powerful tool for creating novel molecular structures with potential applications in medicinal chemistry and materials science. nbinno.comresearchgate.net The development of dual catalysis systems, combining transition-metal catalysis with organocatalysis, has further enhanced the stereocontrol and scope of these transformations. researchgate.net

Table 2: Key Research Areas Involving tert-Butyl Glycinate

| Research Area | Description |

|---|---|

| Peptide Synthesis | Serves as a protected glycine unit for the stepwise, solid-phase, or solution-phase synthesis of peptides and proteins. nih.govnbinno.com |

| Peptidomimetics | Used as a starting material to build non-natural backbones that mimic peptide secondary structures, such as α-helices or β-turns. mdpi.comgoogle.com |

| Asymmetric Synthesis | Employed in the synthesis of novel, unnatural, and optically active α-amino acids via stereoselective alkylation or palladium-catalyzed cross-coupling reactions. iu.eduresearchgate.netresearchgate.net |

| Pharmaceutical Development | Acts as an intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients where a glycine moiety is required. nbinno.comgoogle.com |

Structure

3D Structure

特性

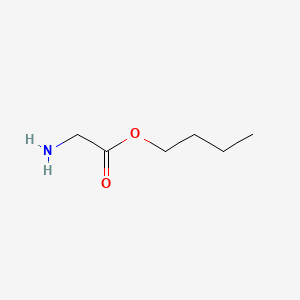

IUPAC Name |

butyl 2-aminoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-3-4-9-6(8)5-7/h2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDMKQWGMAVUNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183054 | |

| Record name | Butyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2885-01-0 | |

| Record name | Glycine, butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2885-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002885010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2885-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl Glycinate and Its Derivatives

Direct Synthesis Approaches

Direct synthesis aims to form the tert-butyl ester of glycine (B1666218) in a single or minimal number of steps, often starting from glycine itself or readily available precursors.

Acid-Catalyzed Esterification of Glycine with tert-Butanol (B103910)

A fundamental method for synthesizing tert-butyl glycinate (B8599266) involves the direct esterification of glycine with tert-butanol in the presence of a strong acid catalyst. Common catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or perchloric acid (HClO₄) google.comgoogle.comthieme-connect.comgoogle.com. This reaction, however, is often hampered by glycine's poor solubility in organic solvents, which can lead to lower yields and longer reaction times google.comthieme-connect.com. To overcome solubility issues, reactions are sometimes performed in solvent mixtures or under specific conditions that promote glycine dissolution or reactivity.

| Method | Catalyst | Reaction Conditions | Yield (%) | Reference(s) |

| Glycine + tert-Butanol | HCl gas | Not specified (implied acidic conditions) | N/A | |

| Glycine + tert-Butanol | H₂SO₄ | Autoclave conditions | 35% | google.com |

| Glycine + tert-Butanol | HClO₄ | Not specified (implied acidic conditions) | N/A | thieme-connect.com |

| Glycine + tert-Butanol + MgSO₄ (anhydrous) | Catalytic H₂SO₄ | Not specified | Good | researchgate.net |

| Glycine + tert-Butanol + BF₃·OEt₂ | Anhydrous MgSO₄ | Not specified | Good | researchgate.net |

| Glycine + tert-Butyl acetate (B1210297) | Perchloric acid | 0–20°C, 24–72 hours | >90% conversion | google.comthieme-connect.com |

Innovations in Direct Synthesis Pathways

Recent advancements have focused on improving the efficiency and environmental friendliness of direct synthesis routes. One notable innovation involves the use of tert-butyl acetate as both a reactant and a solvent, catalyzed by acids like perchloric acid google.comthieme-connect.com. This method offers better yields and simpler processing compared to the direct reaction with tert-butanol. Another approach utilizes bis(trifluoromethanesulfonyl)imide as a catalyst in tert-butyl acetate, providing rapid formation of tert-butyl esters of free amino acids with good yields under mild conditions thieme-connect.com. Furthermore, a process employing glycine and ethyl tert-butyl ester under acid catalysis has been reported, aiming for a more environmentally friendly production with no waste discharge google.com.

| Method | Catalyst | Reaction Conditions | Yield (%) | Reference(s) |

| Glycine + tert-Butyl acetate | Perchloric acid (HClO₄) | 0–20°C, 24–72 hours | >90% conversion | google.comthieme-connect.com |

| Glycine + tert-Butyl acetate | Bis(trifluoromethanesulfonyl)imide | Not specified (mild conditions) | Good | thieme-connect.com |

| Glycine + Ethyl tert-butyl ester | Acid | Not specified (industrial process) | N/A | google.com |

| Glycine + tert-Butyl acetate | HClO₄ in tert-butyl acetate | Not specified (faster, higher yields than others) | High | thieme-connect.com |

Indirect Synthesis Pathways

Indirect synthesis routes typically involve modifying glycine or its precursors before esterification, often to circumvent solubility issues or improve reaction control.

From N-Protected Glycine Derivatives

This strategy involves first protecting the amino group of glycine with a suitable protecting group, such as benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc), and then esterifying the carboxylic acid with tert-butanol or isobutene. The N-protected glycine ester is then deprotected to yield tert-butyl glycinate. For instance, N-benzyloxycarbonylglycine can be reacted with isobutene under acidic conditions, followed by catalytic hydrogenolysis to remove the Cbz group and afford tert-butyl glycinate orgsyn.orgresearchgate.net. This method offers better control and higher yields but requires additional protection and deprotection steps.

| Starting Material | Esterification Agent | Catalyst/Reagent | Deprotection Method | Overall Yield (%) | Reference(s) |

| N-Benzyloxycarbonylglycine | Isobutene | Acid catalyst (e.g., H₂SO₄) | Catalytic hydrogenolysis | 60-75% | orgsyn.orgresearchgate.netresearchgate.net |

| N-Protected amino acids | tert-Butanol | Anhydrous MgSO₄, BF₃·OEt₂ | Not specified | Good | researchgate.net |

| N-Protected amino acids | tert-Butanol | Catalytic H₂SO₄ | Not specified | Good | researchgate.net |

| N-tert-Butoxycarbonylglycine | tert-Butanol | Bis(trifluoromethanesulfonyl)imide | Not specified | Good | thieme-connect.com |

| N-tert-Butoxycarbonylglycine | tert-Butyl bromide | Not specified | Not specified | Not specified | acs.org |

| N-[2-(Fmoc)aminoethyl]glycinate | Tert-butyl ester | Not specified (synthesized from tert-butyl bromoacetate) | Acidolysis | 39% (for precursor) | beilstein-journals.org |

From Haloacetic Acid tert-Butyl Esters

This pathway typically begins with the synthesis of tert-butyl haloacetates, such as tert-butyl chloroacetate (B1199739) or tert-butyl bromoacetate (B1195939), from the corresponding haloacetic acids and tert-butanol or isobutene orgsyn.orgchemicalbook.comchemicalbook.com. These tert-butyl haloacetates are then reacted with an ammonia (B1221849) source or a protected amine to introduce the amino group. For example, tert-butyl chloroacetate can be reacted with ammonia (often as liquid ammonia) in a suitable solvent like THF or methyl tert-butyl ether to yield tert-butyl glycinate google.comgoogle.com. Alternatively, tert-butyl bromoacetate can be converted to tert-butyl azidoacetate, which is then reduced to tert-butyl glycinate orgsyn.org.

| Starting Material | Amination Agent | Solvent | Conditions | Yield (%) | Reference(s) |

| tert-Butyl chloroacetate | Liquid ammonia | THF, Hexanaphthene, Methylene (B1212753) dichloride, Methyl tert-butyl ether, Toluene | 10-50°C, 6-12 h | 65-72% | google.com |

| tert-Butyl chloroacetate | Ammonia solution | Acetonitrile | 80°C, 8h | 68% | google.com |

| tert-Butyl bromoacetate | Sodium azide | 60% Acetone-water | Reflux, 18 hours | 92% (for azide) | orgsyn.org |

| tert-Butyl azidoacetate | Hydrogen | Methanol, Pd/C catalyst | 10 hours | 72% (overall) | orgsyn.org |

| Glycine salts | tert-Butyl haloacetates | Chlorinated solvents (e.g., DCM) | Base (K₂CO₃, NaHCO₃) | 70-75% |

Use of Isobutene in Synthesis

Isobutene serves as a convenient tert-butylating agent, reacting with glycine or N-protected glycine derivatives under acidic catalysis to form tert-butyl esters. This method is often employed in conjunction with N-protected amino acids, as it can be more efficient than direct esterification of free glycine orgsyn.orgacs.orggoogle.commdpi.com. The reaction typically involves isobutene gas bubbled through a solution of the amino acid derivative in the presence of a strong acid catalyst, sometimes under pressure google.com. While effective, this method can sometimes lead to lower yields or require protection strategies for the amino group to achieve optimal results google.com.

| Starting Material | Esterification Agent | Catalyst | Reaction Conditions | Yield (%) | Reference(s) |

| Glycine | Isobutene | Sulfuric acid | Autoclave conditions | 35% | google.com |

| N-Protected amino acids | Isobutene | Sulfuric acid | Not specified | 60-75% | researchgate.netacs.orgresearchgate.net |

| N-Protected amino acids | Isobutene | BF₃·OEt₂ | Not specified | Good | researchgate.net |

| Amino acid | Isobutene | Acid catalyst | Not specified (used with HCl to form HCl salt) | N/A | google.com |

| N-protected amino acids/peptides | Isobutene | Acid catalyst | Not specified | Good | researchgate.netacs.orgresearchgate.net |

Green Chemistry and Sustainable Synthesis Methods

The drive towards environmentally friendly chemical processes has spurred innovation in the synthesis of tert-butyl glycinate. These advancements aim to minimize waste, reduce energy consumption, and utilize safer reagents and solvents.

Environmentally Benign Process Development

Several approaches highlight the development of environmentally benign processes for tert-butyl glycinate synthesis. One notable method involves the transesterification of glycine with tert-butyl acetate in the presence of perchloric acid. This route bypasses traditional protection-deprotection steps, thereby reducing synthesis time by approximately 40% . Furthermore, tert-butyl acetate is considered a non-toxic and recyclable solvent, aligning with green chemistry principles .

Another strategy for industrial production utilizes chloroacetic acid tert-butyl ester and an ammonification agent. This method is characterized by a simplified synthesis, cost-effectiveness, and a production environment that is described as friendly, with minimal waste discharge google.comgoogle.com. Specifically, a green synthesis method for tert-butyl bromoacetate, a precursor, has also been reported, employing bromoacetic acid, isobutylene, and a perfluorosulfonic acid resin as a catalyst in tetrahydrofuran (B95107) chemicalbook.com. Aqueous phosphoric acid has also been identified as an effective and environmentally benign reagent for the deprotection of tert-butyl esters, offering mild reaction conditions and good selectivity researchgate.net.

Aqueous Media Reactions for Glycinate Schiff Bases

The use of aqueous media for reactions involving glycinate derivatives, particularly Schiff bases, represents a significant advancement in green chemistry. Research has demonstrated the successful enantioselective alkylation of tert-butyl glycinate-benzophenone Schiff bases in aqueous media, often without the need for organic solvents researchgate.net. These reactions, catalyzed by chiral phase-transfer catalysts, proceed smoothly, yielding the desired products in higher yields compared to standard biphasic conditions researchgate.net.

In these aqueous systems, the formation of byproducts, such as benzophenone (B1666685) resulting from the in situ hydrolysis of the Schiff base, is notably depressed researchgate.net. Water-soluble, polymer-supported cinchona ammonium (B1175870) salts have been effectively employed as chiral phase-transfer catalysts in these reactions, achieving high chemical yields (up to 98%) and enantioselectivities (up to 97%) researchgate.net. The use of aqueous media in Schiff base synthesis is recognized as a green alternative approach, offering high reaction rates and effective mass yields, and eliminating the need for acid catalysts or aromatic solvents for azeotropic water separation tandfonline.com.

Table 1: Key Findings in Aqueous Media Reactions for Glycinate Schiff Bases

| Reaction Type | Substrate | Catalyst Type | Conditions | Yield (%) | Enantioselectivity (%) | Key Advantages | References |

| Enantioselective Alkylation | tert-Butyl glycinate-benzophenone Schiff base | Chiral Phase-Transfer Catalysts (e.g., Cinchona derivatives) | Aqueous media, no organic solvent | Up to 98 | Up to 97 | Higher yield, reduced byproduct formation (e.g., benzophenone), environmentally benign | researchgate.net |

| Enantioselective Alkylation | N-(diphenylmethylene)glycine tert-butyl ester | Chiral Phase-Transfer Catalysts (e.g., Cinchona derivatives) | Toluene/water biphasic system | 79–98 | 50–91 | Good to excellent yields, effective catalytic performance | rsc.org |

| Asymmetric Alkylation | tert-butyl glycinate Schiff base | C2-Symmetric Chiral Spirocyclic Phase-Transfer Catalysts | 2 mol % catalyst loading | N/A | High | High catalytic performance | acs.org |

| Asymmetric Alkylation | tert-butyl glycinate benzophenone Schiff base | Palladium(II) complexes, Chiral Ionic Liquids | Biphasic conditions (e.g., PhMe:CHCl3), aqueous KOH solution as base | High | Moderate (up to 48%) | Enhanced reactivity and selectivity with ionic liquids | ias.ac.in |

Scale-Up and Industrial Synthesis Considerations

The industrial production of tert-butyl glycinate requires robust and scalable synthetic routes that ensure high purity and cost-effectiveness. Several methods have been developed and optimized for large-scale manufacturing.

One common industrial approach involves the synthesis of tert-butyl glycinate using glycine and ethyl tert-butyl ester under acidic catalysis google.com. This method is noted for its friendly production environment, simple operation, and crucially, the absence of significant waste discharge, making it beneficial for industrial production google.com. An alternative industrial process utilizes chloroacetic acid tert-butyl ester reacted with an ammonification agent. This route has been adapted for industrial production, offering advantages such as readily available and inexpensive raw materials, simplified synthesis steps, and a favorable production environment with minimal waste google.com. Yields of around 70-72% with purities of 96-99% have been reported for these industrial processes google.comgoogle.com.

The transesterification of glycine with tert-butyl acetate using perchloric acid is another method that has been scaled up. This process can achieve high glycine conversion rates (>90%) and allows for efficient purification, yielding products with high purity . Industrial-scale optimization studies have been conducted in reactors as large as 2,000 L, demonstrating the scalability of these synthetic routes google.com. These large-scale operations emphasize process control, including precise stoichiometry and temperature management, to achieve high yields and purity.

Table 2: Industrial Synthesis and Scale-Up Parameters for tert-Butyl Glycinate

| Synthesis Method | Key Reagents | Reaction Conditions (Illustrative) | Scale (Reactor Volume) | Yield (%) | Purity (%) | Key Industrial Advantages | References |

| Glycine + Ethyl tert-butyl ester | Glycine, Ethyl tert-butyl ester, Acid catalyst | Acid catalysis | 2000 L | N/A | 99.7 | Friendly production environment, simple operation, no three waste discharge, benefit to industrial production | google.com |

| Transesterification of Glycine with Tert-Butyl Acetate | Glycine, Tert-butyl acetate, Perchloric acid (HClO₄) | 0–20°C, 24–72 hours | 2000 L | >90% conversion | >98 | Bypasses protection-deprotection steps, reduces synthesis time, non-toxic and recyclable solvent (tert-butyl acetate) | |

| Chloroacetic acid tert-butyl ester + Ammonification agent | Chloroacetic acid tert-butyl ester, Ammonia soln. / Liquefied ammonia | Room temperature to 50°C, 6-12 hours (depending on solvent and conditions) | 200 L, 500 L | 65-72 | 96-97 | Economical raw materials, simplified process, low cost, no waste, suitable for industrial production | google.comorgsyn.org |

** Tert Butyl Glycinate in Catalytic Asymmetric Synthesis**

Asymmetric Alkylation Reactions

The asymmetric alkylation of tert-butyl glycinate (B8599266), typically used in the form of its N-(diphenylmethylene) Schiff base, is a cornerstone method for the enantioselective synthesis of α-amino acids. This process involves the formation of a prochiral enolate from the glycine (B1666218) derivative, which then reacts with an alkylating agent under the influence of a chiral catalyst. The catalyst orchestrates the approach of the electrophile, leading to the preferential formation of one enantiomer of the α-alkylated amino acid derivative. This method is highly valued for its ability to generate both natural and unnatural α-amino acids, which are crucial building blocks in pharmaceutical and biochemical research.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) has proven to be a robust and practical method for the asymmetric alkylation of the tert-butyl glycinate Schiff base. This technique is advantageous due to its operational simplicity, mild reaction conditions, and often environmentally benign nature. doi.orgclockss.org In a typical PTC system, the reaction occurs between reactants in two immiscible phases, an aqueous phase (often containing a base like potassium hydroxide) and an organic phase (containing the glycine substrate and alkylating agent). The phase-transfer catalyst, a chiral quaternary ammonium (B1175870) salt, facilitates the transfer of the enolate from the organic-aqueous interface or the aqueous phase to the organic phase, where the asymmetric alkylation takes place. The efficiency and enantioselectivity of the reaction are highly dependent on the structure of the chiral catalyst. orgsyn.org

A variety of chiral quaternary ammonium salts have been developed and successfully employed as phase-transfer catalysts for the alkylation of tert-butyl glycinate derivatives. C₂-symmetric chiral quaternary ammonium salts, for example, have been designed and applied effectively in these reactions. jst.go.jp Novel optically active bis-quaternary ammonium salts have also been synthesized and used to catalyze the asymmetric benzylation of the tert-butyl glycinate benzophenone (B1666685) Schiff base, achieving moderate enantioselectivity. vjs.ac.vn Other designs include C₂-symmetric pyrrolidine-based chiral ammonium salts, which have demonstrated catalytic activity in the alkylation of the glycinate imine. clockss.org The development of axially chiral spirocyclic quaternary ammonium salts represents another approach, where the chiral environment around the ammonium cation is created by the specific arrangement of aromatic groups within a spirocyclic framework. researchgate.net

Table 1: Performance of Various Chiral Quaternary Ammonium Salts in the Benzylation of N-(Diphenylmethylene)glycine tert-butyl ester

| Catalyst Type | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Axially Chiral Spirocyclic Quaternary Ammonium Salt | 1 | 87 | 12 (56:44 er) | researchgate.net |

| Optically Active Bis-Quaternary Ammonium Salt | 10 | 99 | 54 | vjs.ac.vn |

| C₂-Symmetric Pyrrolidinium Salt | 10 | 41 | 45 | clockss.org |

Catalysts derived from Cinchona alkaloids are among the most extensively studied and successfully applied chiral phase-transfer catalysts for the asymmetric alkylation of glycine derivatives. doi.orgrsc.orgresearchgate.net These catalysts are attractive because the parent alkaloids are inexpensive, naturally occurring compounds that can be readily modified to enhance catalytic efficiency and selectivity. rsc.orgresearchgate.net

A key breakthrough was the introduction of N-arylmethyl substituted Cinchona alkaloid ammonium salts. mdpi.com For instance, the development of N-9-anthracenylmethyl substituted catalysts by Corey and Lygo significantly improved enantioselectivity compared to earlier N-benzyl analogues. orgsyn.orgrsc.org The bulky anthracenylmethyl group is thought to effectively shield one face of the ion-paired enolate, directing the alkylating agent to the opposite face and thereby controlling the stereochemical outcome. rsc.orgacs.org Further modifications, such as the O-allylation of the C(9)-hydroxyl group, have also been shown to influence the catalyst's performance. rsc.org

Researchers have also explored dimeric and trimeric Cinchona alkaloid catalysts. rsc.orgresearchgate.net Dimeric catalysts linked with a benzophenone bridge have shown high enantioselectivity (up to 98% ee) in the α-alkylation of tert-butyl glycinate ester even at low catalyst loadings (0.5 mol%). rsc.org Similarly, a trimeric Cinchona alkaloid quaternary ammonium salt has been used as an efficient PTC in the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester, yielding products with high yields (up to 97%) and excellent enantioselectivity (up to 98%). researchgate.net

Table 2: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl ester with Cinchona Alkaloid-Derived Catalysts

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | CsOH·H₂O | CH₂Cl₂ | -60 | 81 | 94 | rsc.org |

| N-(9-anthracenylmethyl)cinchonidinium chloride | 50% NaOH | CH₂Cl₂ | -78 | 66 | 91 | rsc.org |

| Dimeric Cinchonidinium Salt (Benzophenone linker) | 50% KOH | Toluene | -20 | 97 | 98 (R) | rsc.org |

| Dimeric Cinchonidinium Salt (Benzophenone linker) | 50% KOH | Toluene | rt | 99 | 92 (R) | rsc.org |

| Dimeric Cinchonine Salt (Benzophenone linker) | 50% KOH | Toluene | -20 | 99 | 98 (S) | rsc.org |

Structurally rigid, C₂-symmetric chiral spiro ammonium salts, often derived from commercially available (R)- or (S)-1,1′-bi-2-naphthol (BINOL), have been designed as highly efficient phase-transfer catalysts. jst.go.jpcapes.gov.br These catalysts have been successfully used for the enantioselective alkylation of the tert-butyl glycinate Schiff base under mild phase-transfer conditions, affording α-amino acids with excellent enantioselectivity. jst.go.jpcapes.gov.br The N-spiro-type catalysts based on a binaphthyl framework generally require lower catalyst loadings (e.g., 1 mol%) compared to some other PTCs and provide high enantiomeric excesses. orgsyn.org

The design of these catalysts involves creating a well-defined chiral environment. For instance, introducing bulky aryl groups at the 3,3′-positions of the binaphthyl skeleton enhances the steric shielding, leading to high levels of asymmetric induction. nih.gov One highly active catalyst, a binaphthyl-modified N-spiro-type chiral phase-transfer catalyst, was shown to be effective at loadings as low as 0.05–0.1 mol%, yielding alkylation products with excellent enantioselectivities. orgsyn.org This high performance is attributed to the catalyst's rigid structure, which effectively controls the conformation of the enolate intermediate. nih.gov

Table 3: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester using Spiro Ammonium Salt Catalysts

| Catalyst | Alkylating Agent | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| (S,S)-Spiro-type catalyst from BINOL | Benzyl (B1604629) bromide | 1 | 95 | 96 | orgsyn.org |

| (S,S)-Spiro-type catalyst from BINOL | Allyl bromide | 1 | 92 | 92 | orgsyn.org |

| (R,R)-Spiro catalyst with 3,5-bis[3,5-bis(trifluoromethyl)phenyl]phenyl substituent | 3-phenylpropanal (Aldol reaction) | 1 | 76 (anti-isomer) | 96 (anti-isomer) | nih.gov |

| (R,R)-Spiro catalyst with 3,3'-(2-naphthyl) substituents | 3,4-dibenzyloxybenzyl bromide | 1 | 81 | 98 | nih.gov |

Performing the asymmetric alkylation of the tert-butyl glycinate-benzophenone Schiff base under micellar conditions represents an environmentally conscious approach to phase-transfer catalysis. acs.orgacs.org This method typically involves using an aqueous solution of a base (e.g., 1 M KOH) and a surfactant, such as Triton X-100, without the need for bulk organic solvents. acs.orgacs.orgresearchgate.netnih.gov The surfactant forms micelles in the aqueous medium, creating a microenvironment where the organic reactants and the catalyst can congregate, thereby facilitating the reaction.

The asymmetric alkylation of the tert-butyl glycinate Schiff base with various arylmethyl bromides, catalyzed by O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, proceeds smoothly under these micellar conditions. acs.orgnih.gov This approach can lead to good yields and good enantioselectivity (72-85% ee). acs.orgnih.gov An important advantage is that reactions in aqueous media can proceed more efficiently and give higher yields than under standard liquid-liquid biphasic conditions, in part by suppressing the hydrolysis of the Schiff base to benzophenone. doi.orgresearchgate.net

Table 4: Asymmetric Alkylation of tert-Butyl Glycinate Schiff Base under Micellar Conditions

| Alkylating Agent | Catalyst | Surfactant | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Benzyl bromide | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Triton X-100 | 90 | 78 | acs.org |

| 4-Methoxybenzyl bromide | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Triton X-100 | 93 | 85 | acs.org |

| 4-Chlorobenzyl bromide | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Triton X-100 | 89 | 81 | acs.org |

| 2-Naphthylmethyl bromide | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Triton X-100 | 91 | 72 | acs.org |

Transition Metal Catalysis

In addition to phase-transfer catalysis, transition metal catalysis provides a powerful alternative for the asymmetric alkylation of tert-butyl glycinate derivatives. Both copper and palladium-based systems have been developed for this purpose.

A copper-catalyzed asymmetric alkylation of tert-butyl glycinate Schiff base has been reported using a Cu/(4S,2R)-tBu-Phosferrox catalyst system. chemrxiv.org This method demonstrates high catalytic performance with just 1 mol% catalyst loading, delivering the alkylated products in high yields (up to 95%) and with outstanding enantioselectivity (up to >99% ee). chemrxiv.org

Palladium-catalyzed asymmetric allylic alkylation (AAA) of the tert-butyl glycinate Schiff base has been achieved using dual catalysis systems. thieme-connect.comresearchgate.net These systems combine an achiral palladium catalyst with a chiral phase-transfer catalyst, such as a Cinchona alkaloid derivative. thieme-connect.comresearchgate.netmdpi.com In this cooperative approach, the palladium complex activates the allylic electrophile, while the chiral PTC generates and controls the stereochemistry of the prochiral nucleophile. thieme-connect.com For example, the allylation of glycinate derivatives with allylic acetates using a combination of [Pd(C₃H₅)Cl]₂ and a cinchonidinium salt catalyst can achieve excellent enantioselectivities in the range of 91-96% ee. mdpi.com The first reported example of a palladium-catalyzed allylic alkylation of an imino ester with simple allyl esters in the presence of a chiral quaternary ammonium salt yielded enantiomeric excesses of up to 61%. researchgate.net

Table 5: Transition Metal-Catalyzed Asymmetric Alkylation of tert-Butyl Glycinate Derivatives

| Catalyst System | Substrate/Electrophile | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|

| Copper/(4S,2R)-tBu-Phosferrox | tert-Butyl glycinate Schiff base / Various alkyl halides | up to 95 | >99% ee | chemrxiv.org |

| [Pd(allyl)Cl]₂ / PPh₃ / Chiral PTC | tert-Butyl N-(diphenylmethylene)glycinate / Allyl esters | - | up to 61% ee | researchgate.netmdpi.com |

| [Pd(C₃H₅)Cl]₂ / P(OPh)₃ / Cinchonidinium salt | Glycinate derivative / Allylic acetates | - | 91-96% ee | mdpi.com |

| Racemic Iridium catalyst / Chiral PTC | tert-Butyl glycinate-benzophenone derivative / Allylic electrophile | - | 46% ee (3:1 dr) | thieme-connect.com |

Copper-Catalyzed Asymmetric Alkylation

Copper catalysis offers an effective method for the asymmetric alkylation of tert-butyl glycinate derivatives. Researchers have developed systems that achieve high yields and enantioselectivities. For instance, a notable method involves the asymmetric alkylation of a tert-butyl glycinate Schiff base catalyzed by a copper/(4S,2R)-tBu-Phosferrox catalyst system. chemrxiv.orgresearchgate.net This approach demonstrates high catalytic performance with just 1 mol% catalyst loading, yielding the desired α-substituted α-amino acid products in up to 95% yield and with an enantiomeric excess (ee) greater than 99%. chemrxiv.orgresearchgate.net This method has been successfully applied to the synthesis of key intermediates for phallotoxins. chemrxiv.orgresearchgate.net

Another successful strategy employed a Cu/P,N-ferrocene catalyst for the reaction between a glycinate Schiff base and activated allylic acetates. thieme-connect.com This reaction proceeds via a tandem conjugate addition-elimination process to produce 4-alkylidenyl glutamic acid derivatives. thieme-connect.com The process achieves high yields (85–99%) and excellent enantioselectivities (83–98% ee). thieme-connect.com The choice of substituents on the P,N-ferrocene ligand was found to be critical; phenyl groups on the phosphorus atom and a tert-butyl group on the oxazoline (B21484) ring were identified as optimal for high enantioselectivity. thieme-connect.com

Table 1: Copper-Catalyzed Asymmetric Alkylation of tert-Butyl Glycinate Derivatives

| Catalyst System | Substrates | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cu/(4S,2R)-tBu-Phosferrox | tert-Butyl glycinate Schiff base + Alkylating agents | Up to 95% | >99% | chemrxiv.org, researchgate.net |

Palladium-Catalyzed Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) represents a versatile method for C-C bond formation. In the context of tert-butyl glycinate, this reaction is often achieved by combining a palladium complex with a chiral phase-transfer catalyst (PTC). One of the early examples involved the allylation of tert-butyl N-(diphenylmethylene)glycinate using a [Pd(allyl)Cl]₂ complex with triphenylphosphine (B44618) (PPh₃) as a ligand and a cinchona alkaloid-derived salt as the chiral PTC, achieving a maximum ee of 61%. mdpi.com It was noted that the use of molecular sieves was essential for obtaining high enantioselectivities in this system. mdpi.com

A dual-catalyst approach, utilizing a chiral PTC alongside an achiral palladium catalyst, has also been explored for the enantioselective allylation of tert-butyl glycinate-benzophenone Schiff base. thieme-connect.com This strategy highlights the synergy between transition-metal catalysis and organocatalysis, where the PTC is responsible for inducing chirality. thieme-connect.com While this dual system provided high enantioselectivity, it was inherently linear-selective, which limited its ability to create vicinal stereogenic centers. thieme-connect.com

Organocatalysis

Chiral Calixarenes in Asymmetric Alkylation

Chiral calixarenes have been investigated as organocatalysts for the asymmetric alkylation of tert-butyl glycinate derivatives. These macrocyclic compounds can provide a chiral environment for reactions. In one study, inherently chiral calix mdpi.comarene-based phase-transfer catalysts were applied to the asymmetric alkylation of a tert-butyl glycinate benzophenone Schiff base with alkyl halides. beilstein-journals.orgnih.gov The reaction, conducted in a toluene-50% KOH biphasic system, produced the corresponding α-alkyl-α-amino acid derivatives in excellent yields. beilstein-journals.orgnih.gov However, the enantioselectivities observed in this initial example were low, reaching up to only 9% ee. beilstein-journals.orgnih.gov Despite the modest asymmetric induction, this represented the first application of inherently chiral calix mdpi.comarenes in this type of phase-transfer catalysis. beilstein-journals.orgnih.gov

Biomimetic Organocatalysts (e.g., pyridoxal (B1214274) analogues)

Biomimetic catalysts, particularly those mimicking the function of pyridoxal, have emerged as powerful tools in asymmetric synthesis. A prominent example is the use of a biomimetic pyridoxal-based aldehyde catalyst for the Mannich reaction between tert-butyl glycinate and an N-phosphinyl imine. chinesechemsoc.org Density functional theory (DFT) calculations have provided insight into the mechanism of such reactions, showing that an N-quaternized pyridoxal analogue catalyzes the asymmetric biomimetic Mannich reaction of tert-butyl glycinate with N-diphenylphosphinyl imine to give diamino acid esters with high yield and excellent stereoselectivity. researchgate.netresearchgate.net The catalytic cycle involves the formation of an active carbanion complex between the catalyst and tert-butyl glycinate, which then reacts with the imine. researchgate.netresearchgate.net

Furthermore, a centrally chiral pyridoxal catalyst has been successfully used for the direct asymmetric α-allylic alkylation of tert-butyl glycinate with Morita–Baylis–Hillman (MBH) acetates. acs.org This catalytic system afforded the products in high yields (83–90%) and with excellent diastereoselectivities (10–13:1 dr) and enantioselectivities (92–99% ee). acs.org

Table 2: Organocatalytic Asymmetric Reactions of tert-Butyl Glycinate

| Catalyst Type | Reaction | Substrates | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Chiral Calix mdpi.comarene | Phase-Transfer Alkylation | tert-Butyl glycinate benzophenone Schiff base + Alkyl halides | Excellent | Up to 9% ee | beilstein-journals.org, nih.gov |

| Biomimetic Pyridoxal Analogue | Mannich Reaction | tert-Butyl glycinate + N-phosphinyl imine | High | Excellent | chinesechemsoc.org, researchgate.net, researchgate.net |

Stereochemical Control Mechanisms and Diastereoselectivity Factors

Controlling stereochemistry is fundamental to asymmetric synthesis. The diastereoselectivity of a reaction is determined by the energy difference between the diastereomeric transition states. numberanalytics.com In reactions involving tert-butyl glycinate derivatives, stereochemical control is often achieved through the concerted influence of catalysts and substrate structure. For instance, in dual catalysis systems that pair a metal catalyst with an organocatalyst, the control over both relative and absolute stereochemistry is typically exerted by both catalytic species. thieme-connect.com

The mechanism of stereochemical control often involves non-covalent interactions, such as hydrogen bonding and steric repulsion. In some reactions, diastereoselectivity is governed by steric factors and catalyst-substrate hydrogen bonding. nih.gov The chiral catalyst creates a defined three-dimensional space that forces the reacting molecules to approach each other in a specific orientation, favoring the formation of one diastereomer over the other.

Influence of Alkylating Agent and Metal Cation

The nature of the alkylating agent and the metal cation of the enolate can significantly influence the stereochemical outcome of the alkylation of tert-butyl glycinate derivatives. In a study on the alkylation of the R-camphor imine of tert-butyl glycinate, the stereochemical results of using sodium, potassium, zinc, and zirconium enolates were compared to those from the corresponding lithium enolate. cdnsciencepub.com The sodium enolate produced results nearly identical to the lithium enolate. cdnsciencepub.com However, the potassium enolate led to inferior chemical yields and lower stereoselectivities, a result attributed to the increased ionic character of the potassium enolate. cdnsciencepub.com

The structure of the electrophile (alkylating agent) is also critical. In the copper-catalyzed synthesis of 4-alkylidenyl glutamic acid derivatives, a variety of substituents on the allylic acetate (B1210297) electrophiles were tolerated. thieme-connect.com However, the reaction conditions needed to be adjusted based on the electrophile; reactions with aliphatic substituents required room temperature to achieve high ee values, whereas aromatic and heterocyclic substituents reacted with high selectivity at lower temperatures. thieme-connect.com

Chiral Auxiliaries in Alkylation

The alkylation of imines derived from tert-butyl glycinate using chiral auxiliaries is a well-established method for the asymmetric synthesis of α-amino acids. The camphor (B46023) imine of tert-butyl glycinate, for instance, has been a subject of investigation to understand the factors influencing diastereoselectivity in alkylation reactions. uwindsor.ca Studies have shown that the diastereoselectivity is dependent on several factors, including the π-electron density of the alkylating agent, the metal cation of the enolate, and the cosolvent used. uwindsor.ca For example, when alkylating the (R)-camphor imine of tert-butyl glycinate with various benzyl bromides or allyl bromide, lower diastereomeric excesses (de's) were observed when using HMPA as a cosolvent with Li or Na as the metal cation, particularly with alkylating agents having electron-rich π-systems. uwindsor.ca

Further research has explored the use of various camphor derivatives as chiral auxiliaries for the alkylation of their corresponding tert-butyl glycinate imines. uwindsor.ca Copper/(4S,2R)-tBu-Phosferrox catalysts have also been successfully employed in the asymmetric alkylation of a tert-butyl glycinate Schiff base, demonstrating high catalytic performance with up to 95% yield and greater than 99% enantiomeric excess (ee). chemrxiv.orgresearchgate.net This method has been applied to the synthesis of chiral unnatural α-substituted α-amino acids. chemrxiv.orgresearchgate.net

Another approach involves the use of chiral phase-transfer catalysts. The asymmetric alkylation of the tert-butyl glycinate-benzophenone Schiff base with various arylmethyl bromides has been achieved using O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide as the catalyst under micellar conditions, yielding products with good enantioselectivity (72-85% ee). nih.gov

Table 1: Factors Influencing Diastereoselectivity in the Alkylation of (R)-Camphor Imine of tert-Butyl Glycinate uwindsor.ca

| Factor | Influence on Diastereoselectivity |

| Alkylating Agent | Dependent on π-electron density. Electron-rich π-systems can lead to lower selectivity. |

| Metal Cation | Li and Na cations have been associated with inferior selectivities in certain conditions. |

| Cosolvent | Use of HMPA as a cosolvent has resulted in lower diastereomeric excesses. |

Asymmetric Mannich Reactions

The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral α,β-diamino acids. Tert-butyl glycinate derivatives are frequently used as nucleophiles in these reactions. rsc.orgacs.org

Biomimetic and Organocatalytic Approaches

Inspired by pyridoxal-dependent enzymes, N-quaternized pyridoxal analogues have been developed as highly effective organocatalysts for the asymmetric Mannich reaction of tert-butyl glycinate with aryl N-diphenylphosphinyl imines. researchgate.netresearchgate.netgrafiati.com These catalysts exhibit high activity and stereoselectivity, which is attributed to an enzyme-like cooperative bifunctional activation of the substrates. grafiati.com

Density functional theory (DFT) calculations have provided insight into the reaction mechanism, which involves three main stages:

The catalyst reacts with tert-butyl glycinate to form an active carbanion complex. researchgate.netsci-hub.se

This complex then reacts with the N-diphenylphosphinyl imine. researchgate.netsci-hub.se

Finally, hydrolysis occurs to yield the diamino acid ester product and regenerate the catalyst. researchgate.netsci-hub.se

Chiral cyclopropenimines have emerged as potent Brønsted base catalysts for the enantioselective Mannich reaction between tert-butyl glycinate Schiff bases and N-Boc-imines. organic-chemistry.orgnih.govacs.org These catalysts demonstrate significantly greater reactivity compared to more traditional catalysts like those based on thiourea. organic-chemistry.orgnih.gov The reactions proceed under mild conditions to afford α,β-diamino acid derivatives with high yields, diastereomeric ratios (dr), and enantiomeric excesses (ee). organic-chemistry.org

The scope of this method is broad, accommodating various aryl, aliphatic, and heterocyclic N-Boc-aldimines. organic-chemistry.orgnih.gov Notably, it is effective for sterically demanding substrates, including aliphatic N-Boc-aldimines, which have been challenging for other Mannich reaction systems. organic-chemistry.org A preparative-scale reaction has been demonstrated, highlighting the practical utility of this methodology. nih.govresearchgate.net

Table 2: Cyclopropenimine-Catalyzed Mannich Reaction of tert-Butyl Glycinate with N-Boc-Aldimines nih.gov

| Entry | Aldimine (Ar) | Yield (%) | dr (syn:anti) | ee (%) | Time (h) |

| 1 | Phenyl | 97 | 99:1 | 94 | 20 |

| 2 | o-Tolyl | 98 | 98:2 | 96 | 20 |

| 3 | p-Tolyl | 95 | 99:1 | 95 | 20 |

| 4 | p-Methoxyphenyl | 96 | 99:1 | 95 | 60 |

Enzymatic Catalysis for α,β-Diamino Acid Synthesis

Enzymatic approaches offer a green and efficient alternative for the synthesis of α,β-diamino acids. A pyridoxal 5'-phosphate (PLP)-dependent enzyme has been engineered to catalyze stereoselective intermolecular Mannich-type reactions. nih.govnih.gov This biocatalyst facilitates the reaction between free α-amino acids (acting as donors) and enolizable cyclic imines (as acceptors). nih.govnih.gov

This enzymatic platform has been successfully applied to the one-step, gram-scale synthesis of L-tambroline, a pyrrolidine-containing amino acid, with high enantio- and diastereocontrol. nih.govnih.gov The versatility of this system is demonstrated by its ability to utilize a range of α-amino acids and cyclic imines. nih.gov Furthermore, by coupling this enzyme with various imine-generating enzymes, versatile biocatalytic cascades have been established for the synthesis of unprotected α,β-diamino acids, including structurally complex ones with adjacent stereocenters. nih.gov

Diastereo- and Enantioselectivity Studies in Mannich Reactions

The stereochemical outcome of Mannich reactions involving tert-butyl glycinate is highly dependent on the catalytic system employed.

In organocatalytic methods using chiral bases, such as those based on phase-transfer catalysis, syn-diamino acid derivatives are typically the major products. rsc.org In contrast, biomimetic carbonyl-based catalysis, like that using N-quaternized pyridoxal analogues, has been shown to be highly efficient in producing anti-products. rsc.orgresearchgate.net

With enzymatic systems, the diastereoselectivity can be influenced by the structure of the imine substrate. For example, in reactions catalyzed by an engineered PLP-dependent enzyme, syn-diastereomers are favored with monocyclic imine substrates. nih.gov However, when sterically demanding bicyclic imines are used, a switch in diastereoselectivity is observed, with anti-diastereomers becoming the major products. nih.gov

In cyclopropenimine-catalyzed reactions, high diastereoselectivity, predominantly favoring the syn isomer, is consistently achieved across a range of N-Boc-aldimines. organic-chemistry.orgnih.gov

Asymmetric Aldol (B89426) Reactions

The direct catalytic asymmetric aldol reaction involving glycine Schiff bases, such as the tert-butyl glycinate derivative, represents a highly efficient method for synthesizing β-hydroxy-α-amino esters. nih.gov These products are crucial structural motifs in numerous biologically active molecules and serve as versatile chiral building blocks for other important compounds like β-lactams. nih.gov

Catalyst Design and Performance (e.g., ProPhenol ligands)

A significant breakthrough in the asymmetric aldol reaction of glycinate Schiff bases has been the development of dinuclear zinc-ProPhenol catalysts. nih.govnih.gov ProPhenol, a chiral semi-aza-crown ligand, spontaneously forms a bimetallic complex when treated with an alkyl metal reagent like diethylzinc (B1219324) (Et₂Zn). researchgate.netnih.gov This resulting complex possesses both a Lewis acidic site, which activates the aldehyde electrophile, and a Brønsted basic site, which deprotonates the glycine Schiff base pronucleophile. nih.govnih.gov This dual activation within a single chiral environment is key to its catalytic efficacy. researchgate.net

The design of the ProPhenol ligand itself has been crucial for achieving high stereoselectivity. Research has shown that modifying the ligand structure, such as introducing 2,5-trans-disubstituted pyrrolidines, was essential for the successful development of a process that operates at room temperature and provides high yields and stereocontrol. acs.orgacs.org The use of N-(diphenylmethylene)glycine tert-butyl ester as the glycine donor, in conjunction with these advanced ProPhenol ligands, has proven effective. nih.govacs.org The catalyst system demonstrates high catalyst control, meaning the stereochemical outcome is primarily dictated by the catalyst rather than the substrate. This is evidenced by the fact that both methyl and tert-butyl glycinate derivatives yield similar high levels of stereocontrol. acs.org

Stereochemical Outcomes (syn/anti selectivity)

The zinc-ProPhenol-catalyzed asymmetric aldol reaction of tert-butyl glycinate Schiff bases with various aldehydes consistently yields syn β-hydroxy-α-amino esters with good to excellent levels of diastereo- and enantioselectivity. nih.govacs.orgacs.org The reaction model suggests that a (Z)-enolate, formed from the glycine Schiff base, acts as a bidentate ligand for the dinuclear zinc complex. acs.orgacs.org The aldehyde then coordinates to the more Lewis acidic zinc atom, directing its approach and leading to the preferential formation of the (2S,3R)-configured syn aldol adduct. acs.orgacs.org

The reaction with N-(diphenylmethylene)glycine tert-butyl ester and isobutyraldehyde, for example, produces the corresponding syn amino alcohol in 87% yield with a high diastereomeric ratio and 91% enantiomeric excess (ee). acs.org Even when using α-chiral aldehydes, the catalyst generally overrides the substrate's inherent facial bias, leading to high diastereoselectivity for the syn product. nih.govacs.org

| Aldehyde (Electrophile) | Glycinate Donor | Catalyst System | Diastereomeric Ratio (syn:anti) | ee (%) (syn) | Yield (%) | Reference |

| Isobutyraldehyde | N-(Diphenylmethylene)glycine tert-butyl ester | Zn-ProPhenol | >10:1 | 91 | 87 | acs.org |

| Garner aldehyde | N-(Diphenylmethylene)glycine tert-butyl ester | Zn-ProPhenol | >10:1 | N/A | 53 | nih.govacs.org |

Asymmetric Michael Additions

Asymmetric Michael additions using chiral equivalents of tert-butyl glycinate are a powerful strategy for the synthesis of enantiomerically enriched α-amino acids, particularly derivatives of glutamic acid. mdpi.comnih.gov This method allows for the stereocontrolled formation of a new carbon-carbon bond at the β-position of an electron-deficient alkene.

Chiral Metal Complex Catalysis (e.g., Nickel(II) and Copper(II) Glycinate Complexes)

Chiral transition metal complexes, particularly those of Nickel(II) and Copper(II), are widely used to control the stereochemistry of Michael additions involving glycine Schiff bases. mdpi.comnih.gov A common approach involves the use of a chiral ligand, such as (S)-2-(N-Benzylprolyl)-aminobenzophenone (BPB), which forms a square planar complex with the metal ion and the glycine Schiff base. mdpi.comnih.gov This assembly creates a rigid chiral environment that effectively shields one face of the glycine enolate, directing the incoming Michael acceptor to the opposite face. mdpi.com

While Ni(II) complexes have been extensively used, research has shown that designing new ligands can lead to even more selective catalysts. nih.gov For instance, a novel copper(II) complex inspired by the blue copper protein rusticyanin was developed for the Michael addition of di-tert-butyl methylenemalonate. nih.gov This Cu(II) complex demonstrated superior diastereoselectivity compared to its Ni(II) counterpart in this specific application. nih.gov

Substrate Scope and Stereoselective Product Formation

The substrate scope for these Michael additions is broad, including activated olefins like nitroalkenes and di-tert-butyl methylenemalonate. mdpi.comnih.govresearchgate.net The reaction of a chiral Ni(II) glycinate complex with various nitroalkenes proceeds smoothly, often in aqueous media, to create two new stereogenic centers with high control over both relative and absolute stereochemistry. researchgate.net

In the synthesis of γ-carboxyglutamic acid (Gla), the Michael addition of di-tert-butyl methylenemalonate to a chiral glycinate complex is the key step. nih.gov The use of a specifically designed Cu(II) complex with a Schiff base of glycine and (S)-2-(N-(2-methylthio)-benzylprolyl)-aminobenzophenone resulted in a highly diastereoselective reaction. nih.gov The resulting (S,S) complex diastereomer could be easily purified, leading to the enantiomerically pure target amino acid after decomplexation. nih.gov Similarly, three-component reactions involving a chiral Ni(II) glycinate complex, an aromatic aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) have been developed to produce α-amino-β-substituted-γ,γ-disubstituted butyric acids with high stereoselectivity. mdpi.com

| Michael Acceptor | Chiral Complex | Base | Diastereomeric Ratio | Yield (%) | Reference |

| Various Nitroalkenes | Chiral Ni(II) Glycinate | TBAB in H₂O | High | Good | researchgate.net |

| Di-tert-butyl methylenemalonate | Chiral Cu(II) Glycinate | DBU | >20:1 | 91 | nih.gov |

| 2-Benzylidenemalononitrile | Chiral Ni(II) Glycinate | DIEA | 95:5 | 92 | mdpi.com |

Asymmetric Allylic Alkylation

Asymmetric allylic alkylation (AAA) of tert-butyl glycinate Schiff base is a valuable method for synthesizing α-allyl amino acids, which are important non-proteinogenic amino acids. researchgate.netsigmaaldrich.com This reaction typically involves the palladium-catalyzed substitution of an allylic leaving group with the enolate derived from the glycinate Schiff base.

The first successful asymmetric palladium-catalyzed allylic alkylation of the N-(diphenylmethylene)glycine tert-butyl ester was achieved using chiral phase-transfer catalysts (PTCs) derived from cinchona alkaloids. researchgate.net This approach is notable because the PTC serves as the sole source of chirality, obviating the need for chiral phosphine (B1218219) ligands commonly used in palladium catalysis. researchgate.netsigmaaldrich.com The reaction between various allylic acetates and the tert-butyl glycinate-benzophenone Schiff base proceeds in good yields and with notable enantioselectivity. sigmaaldrich.com This method provides a direct route to allylated amino acid precursors under relatively mild conditions. researchgate.net Further research has explored the use of various cinchona alkaloid-derived PTCs to optimize the enantiomeric excess in these alkylation reactions.

Palladium-Catalyzed Systems

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the asymmetric allylic alkylation (AAA) of tert-butyl glycinate derivatives has been a subject of significant research. mdpi.comnih.gov These reactions typically involve the reaction of a tert-butyl glycinate Schiff base, most commonly with benzophenone, with an allylic electrophile in the presence of a palladium catalyst and a chiral ligand.

In pioneering work, the combination of a palladium complex, such as [Pd(allyl)Cl]₂, and a chiral phosphine ligand was explored. nih.gov However, it was found that the use of chiral bidentate ligands like BINAP did not always lead to improved enantioselectivity. mdpi.com A significant advancement came with the realization that dual catalytic systems, merging palladium catalysis with other catalytic modes, could offer superior results.

One such successful approach involves the use of a palladium complex in conjunction with a chiral phase-transfer catalyst (PTC). mdpi.comthieme-connect.com In these systems, an achiral palladium catalyst activates the allylic electrophile, while the chiral PTC is responsible for the enantioselective transfer and reaction of the glycinate enolate. thieme-connect.com For instance, the asymmetric allylation of tert-butyl N-(diphenylmethylene)glycinate has been achieved using a combination of [Pd(allyl)Cl]₂ with triphenylphosphine (PPh₃) as the ligand and a chiral phase-transfer catalyst. mdpi.comnih.gov This dual catalytic approach has proven effective in generating allylated amino acid precursors with notable enantiomeric excess.

The choice of ligand for the palladium center remains a critical parameter. While some systems operate effectively with simple achiral phosphine ligands like PPh₃, others have shown that the use of phosphite (B83602) ligands is essential for achieving high enantioselectivities. mdpi.com The interplay between the palladium catalyst, the ligand, and the cocatalyst is a delicate balance that dictates the stereochemical outcome of the reaction.

Research has also demonstrated the importance of reaction conditions, such as the presence of molecular sieves, which can be crucial for obtaining high enantioselectivities by removing water from the reaction medium. mdpi.comresearchgate.net

Table 1: Examples of Palladium-Catalyzed Asymmetric Allylation of tert-Butyl Glycinate Derivatives

| Palladium Source | Ligand | Co-catalyst/Method | Substrate | Enantiomeric Excess (ee) | Reference |

| [Pd(allyl)Cl]₂ | PPh₃ | Chiral Phase-Transfer Catalyst | tert-Butyl N-(diphenylmethylene)glycinate | Up to 61% | mdpi.comnih.gov |

| [Pd(C₃H₅)Cl]₂ | P(OPh)₃ | Chiral Phase-Transfer Catalyst (Cinchonidinium salt) | Glycinate derivatives | 91-96% | mdpi.com |

Chiral Phase-Transfer Conditions in Allylic Alkylation

The use of chiral phase-transfer catalysts (PTCs) in the allylic alkylation of tert-butyl glycinate represents a powerful strategy for asymmetric synthesis, often in concert with palladium catalysis. researchgate.net This methodology relies on the ability of the chiral PTC to form a tight ion pair with the enolate of the tert-butyl glycinate Schiff base, thereby creating a chiral environment that directs the approach of the electrophile. thieme-connect.comnih.gov

In 2001, independent reports highlighted the first successful palladium-catalyzed asymmetric allylic alkylations of an imino ester using a chiral quaternary ammonium salt as the PTC. researchgate.net These seminal studies established the feasibility of achieving enantioselectivity without the need for a chiral ligand directly coordinated to the palladium atom. nih.gov The reaction of the tert-butyl glycinate-benzophenone Schiff base with various allylic acetates in the presence of a palladium catalyst and a chiral PTC derived from cinchona alkaloids yielded the corresponding allylated products with good yields and high enantioselectivity. nih.govorganic-chemistry.org

The enantiomeric excess in these reactions can be significantly influenced by the structure of the chiral PTC, the nature of the solvent, and other reaction parameters. For example, the presence of molecular sieves has been shown to be beneficial, suggesting that controlling the amount of water in the system is critical for achieving optimal enantioselectivity. researchgate.net Research has demonstrated that this method can lead to enantiomeric excesses as high as 96%. nih.gov

This dual catalytic system, where the palladium complex generates the π-allyl electrophile and the chiral PTC controls the stereochemistry of the nucleophilic attack, has become a valuable tool for the synthesis of non-proteinogenic α-amino acids. thieme-connect.comresearchgate.net

Table 2: Chiral Phase-Transfer Catalyzed Asymmetric Allylation of tert-Butyl Glycinate-Benzophenone Schiff Base

| Allylic Electrophile | Catalyst System | Enantiomeric Excess (ee) | Yield | Reference |

| Allyl Acetates | Pd catalyst + Chiral PTC | 91-96% | Good | nih.gov |

| Simple Allyl Esters | Pd catalyst + Chiral Quaternary Ammonium Salt | Up to 61% | - | researchgate.net |

** Tert Butyl Glycinate As a Precursor in Complex Molecule Synthesis**

Synthesis of Unnatural α-Amino Acid Derivatives

The prochiral nature of the glycine (B1666218) α-carbon makes tert-butyl glycinate (B8599266) an ideal starting point for asymmetric synthesis. By forming a Schiff base, typically with benzophenone (B1666685), the α-protons become acidic and can be removed to form a nucleophilic enolate, which then reacts with various electrophiles. jst.go.jpcapes.gov.br The use of chiral catalysts in these reactions enables the stereocontrolled formation of a wide array of unnatural α-amino acid derivatives.

The asymmetric alkylation of the tert-butyl glycinate Schiff base is a cornerstone method for producing enantiomerically enriched α-substituted α-amino acids. chemrxiv.orgresearchgate.net This transformation is often achieved using phase-transfer catalysis (PTC), where a chiral catalyst shuttles the enolate from an aqueous or solid phase into an organic phase for reaction with an alkyl halide. jst.go.jporgsyn.org

Structurally rigid, C2-symmetric chiral spiro ammonium (B1175870) salts derived from binaphthol have proven to be highly effective phase-transfer catalysts for this purpose. jst.go.jpcapes.gov.br These catalysts facilitate the alkylation of the N-(diphenylmethylene)glycine tert-butyl ester under mild conditions, affording the desired α-alkyl-α-amino acids with excellent enantioselectivity. capes.gov.brorgsyn.org For instance, reactions can proceed smoothly with as little as 0.05-0.1 mol% of the catalyst. orgsyn.org

In addition to PTC, metal-based catalytic systems have been developed. A notable example involves a copper/(4S,2R)-tBu-Phosferrox catalyst system, which demonstrates high performance in the asymmetric alkylation of a tert-butyl glycinate Schiff base at a low catalyst loading of 1 mol%. chemrxiv.orgresearchgate.net This method has been successfully applied to the synthesis of chiral unnatural α-substituted α-amino acids that are key intermediates for phallotoxins. chemrxiv.orgresearchgate.net

| Catalyst System | Substrate/Electrophile | Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| Copper/(4S,2R)-tBu-Phosferrox | tert-Butyl glycinate Schiff base / Various alkylating agents | Up to 95% | >99% | chemrxiv.orgresearchgate.net |

| (S)-Binaphthyl-modified N-spiro-type phase-transfer catalyst | N-(Diphenylmethylene)glycine tert-butyl ester / Benzyl (B1604629) bromide | 92% | 98:2 er | orgsyn.org |

| Chiral phase-transfer catalyst (Cinchona alkaloid-derived) | tert-Butyl glycinate-benzophenone Schiff base / Allylic acetates (Pd-catalyzed) | Good | High | organic-chemistry.org |

The same catalytic systems used for mono-alkylation can be extended to the synthesis of α,α-dialkyl-α-amino acids. These sterically hindered amino acids are of significant interest in peptide design as they can induce specific secondary structures. The phase-transfer catalytic alkylation of a Schiff base of tert-butyl glycinate can be performed sequentially with two different alkylating agents to generate α,α-dialkyl derivatives with high enantioselectivity. jst.go.jpcapes.gov.br Research has demonstrated that chiral phase-transfer catalysts with conformationally fixed biphenyl (B1667301) cores are readily applicable for the asymmetric alkylation of N-(diphenylmethylene) glycine tert-butyl ester, leading to a general and practical procedure for synthesizing these structurally diverse compounds. researchgate.net

α,β-Diamino acids are crucial components of numerous biologically active molecules. nih.gov Their synthesis can be achieved via asymmetric Mannich-type reactions where a glycine enolate, derived from a tert-butyl glycinate Schiff base, adds to an imine. researchgate.netua.es The reaction between a glycine benzophenone imine derivative and N-tosyl aldimines, catalyzed by a silver triflate (AgOTf)·phosphoramidite complex, produces the corresponding syn-adducts which are direct precursors to α,β-diamino acids. ua.es

Furthermore, an efficient asymmetric synthesis of chiral γ-chloro-α,β-diamino acid derivatives has been developed through the highly diastereoselective Mannich-type reaction of N-(diphenylmethylene) glycine tert-butyl ester across a chiral α-chloro-N-p-toluenesulfinylimine. researchgate.net These products serve as versatile building blocks for various heterocyclic compounds. researchgate.net Biocatalytic approaches have also emerged, using enzymes to catalyze intermolecular Mannich reactions to produce unprotected α,β-diamino acids with high diastereoselectivity and enantioselectivity. nih.gov

β-Hydroxy-α-amino esters are valuable chiral building blocks found in many natural products, including vancomycin (B549263) and teicoplanin antibiotics. nih.gov A direct and elegant method to access these structures is the catalytic asymmetric aldol (B89426) reaction between a glycinate Schiff base and an aldehyde. nih.govnih.gov

N-(diphenylmethylene)glycine tert-butyl ester is a frequently used donor in these reactions. nih.gov For example, a zinc-ProPhenol-catalyzed direct asymmetric aldol reaction affords syn-β-hydroxy-α-amino esters in high yields with excellent diastereo- and enantioselectivity. nih.gov In a reaction with isobutyraldehyde, the corresponding product was isolated in 87% yield and 91% ee. nih.gov Similarly, cinchona alkaloid-derived phase-transfer catalysts have been used in asymmetric aldol reactions with aromatic aldehydes, achieving high diastereoselectivity (>90% anti) and enantioselectivity (up to 95% ee). While early attempts using certain phase-transfer catalysts resulted in low stereoselectivity, the development of advanced catalysts like N-spiro, binaphthyl-based ammonium catalysts has enabled the synthesis of anti-β-hydroxy-α-amino esters with high yields and stereoselectivities. nih.govacs.org

| Catalyst System | Aldehyde Substrate | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| Zinc-ProPhenol | Isobutyraldehyde | 87% | - | 91% | nih.gov |

| Cinchona alkaloid-derived PTC | Aromatic aldehydes (e.g., benzaldehyde) | - | >90% (anti) | Up to 95% | |

| L-proline / K₃PO₄ | Various aldehydes | Up to 87% | >10:1 | 91% |

A convenient, high-yielding, and diastereoselective synthesis of α-amino-β-substituted-γ,γ-disubstituted butyric acid derivatives has been developed using a three-component tandem reaction. researchgate.netmdpi.commdpi.com This process involves the reaction of a chiral Ni(II) glycinate complex (acting as a chiral equivalent of nucleophilic glycine), an aromatic aldehyde, and a compound with two electron-withdrawing groups like malononitrile (B47326) or ethyl cyanoacetate. mdpi.com The reaction proceeds under mild conditions and allows for the construction of two carbon-carbon bonds and two or three adjacent chiral centers in a single step. mdpi.comresearcher.life A similar strategy involves the Michael addition of a chiral copper(II) glycinate complex to di-tert-butyl methylenemalonate to synthesize γ-carboxyglutamic acids stereoselectively. researchgate.netacs.org

Applications in Peptide and Peptoid Chemistry

Beyond its use in synthesizing monomeric amino acids, tert-butyl glycinate is a crucial component in the assembly of larger, sequence-defined polymers like peptides and peptoids.

Its primary role in peptide synthesis is as an intermediate where the tert-butyl ester serves as a robust protecting group for the C-terminus. chemimpex.comsigmaaldrich.com This group is stable under the basic and nucleophilic conditions often used in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions like hydrolysis. The tert-butyl group can be selectively removed at the end of the synthesis using acids, such as trifluoroacetic acid (TFA), which allows for the deprotection of the final peptide without cleaving other acid-labile protecting groups on the side chains.

In the field of peptoids, which are oligomers of N-substituted glycines, tert-butyl glycinate serves as a key starting material. researchgate.netrsc.org The synthesis can be performed in the C-to-N direction, where the tert-butyl ester at the C-terminus helps prevent the formation of undesirable diketopiperazine side products. rsc.org The sterically demanding tert-butyl group has also been used as a side chain (on the nitrogen atom) to control the geometry of the peptoid backbone. acs.org The tertiary amide bonds in peptoids can exist in both cis and trans conformations, but the bulkiness of a tert-butyl side chain forces the adjacent amide bond to adopt a cis conformation exclusively. researchgate.netacs.org This provides a powerful tool for designing peptoids with specific, predictable three-dimensional structures for applications in materials science and drug discovery. rsc.orgacs.org

Role in Solid-Phase Peptide Synthesis Methodologies

In the realm of peptide chemistry, tert-butyl glycinate is a key component, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS). The most prevalent strategy, Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl), relies on the orthogonal stability of the protecting groups. The Fmoc group, which protects the α-amino group of the amino acid, is base-labile and is typically removed by a piperidine (B6355638) solution. seplite.com Conversely, the tert-butyl group is employed to protect the C-terminal carboxyl group of glycine (as tert-butyl glycinate) and the side chains of other amino acids like Aspartic acid, Glutamic acid, Serine, and Threonine. seplite.com

The primary advantage of the tert-butyl ester is its stability under the basic conditions required for Fmoc deprotection, which prevents unwanted side reactions at the carboxyl terminus. This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which also reduces the nucleophilicity of the amino group, thereby minimizing side reactions during peptide coupling. The tert-butyl protecting groups are cleaved at the final stage of synthesis using a strong acid, most commonly trifluoroacetic acid (TFA), which also cleaves the peptide from the solid-phase resin. seplite.com This orthogonal protection scheme allows for the sequential and controlled elongation of the peptide chain with minimal side reactions, such as the formation of diketopiperazines. seplite.comiris-biotech.de While effective, the use of tert-butyl protecting groups for side chains, such as in Asp(OtBu), can sometimes lead to base-promoted aspartimide formation during Fmoc removal. iris-biotech.deresearchgate.net

Incorporation of Non-Natural Amino Acids in Peptide Analogues

The synthesis of peptides containing non-natural or non-canonical amino acids is a burgeoning field in medicinal chemistry, as these analogues can enhance peptide stability, potency, and receptor selectivity. Tert-butyl glycinate, often in the form of its benzophenone Schiff base, is a cornerstone precursor for the asymmetric synthesis of these unnatural α-amino acids. chemrxiv.orgresearchgate.netdoi.org